KA2237 -

KA2237

Catalog Number: EVT-1534997
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KA2237 is a potent and selective PI3K p110beta/delta inhibitor. KA2237 selectively inhibits the PI3K-beta and -delta isoforms and prevents their activation, which inhibits PI3K-beta/delta-mediated signal transduction pathways. This decreases proliferation and induces cell death in susceptible tumor cells. Unlike other isoforms of PI3K, PI3K-beta and -delta are overexpressed primarily in solid and hematological tumor cells and play crucial roles in tumor cell survival, and immunoregulation. The targeted inhibition of these PI3Ks allows this agent to potentially be more efficacious and less toxic than pan-PI3K inhibitors, which also affect normal, healthy cells.
Overview

KA2237 is a novel compound developed as a selective and potent inhibitor of the phosphoinositide 3-kinase isoforms p110β and p110δ. This compound has garnered attention for its potential therapeutic applications in treating various cancers, particularly those characterized by aberrant activation of the phosphoinositide 3-kinase signaling pathway. The development of KA2237 is rooted in the need for effective treatments targeting specific molecular pathways involved in tumor growth and survival.

Source

KA2237 was developed by Karus Therapeutics Ltd., a biopharmaceutical company focused on discovering and developing innovative treatments for cancer. The compound has been evaluated in preclinical studies and early-phase clinical trials, demonstrating its efficacy in inhibiting tumor proliferation and survival mechanisms associated with the targeted isoforms of phosphoinositide 3-kinase.

Classification

KA2237 is classified as a dual inhibitor of phosphoinositide 3-kinase, specifically targeting the p110β and p110δ isoforms. It falls under the category of small-molecule kinase inhibitors, which are designed to interfere with the activity of kinases involved in cancer cell signaling pathways.

Synthesis Analysis

Methods

The synthesis of KA2237 involves several key steps that utilize established organic chemistry techniques. The synthetic route typically includes:

  1. Formation of Key Intermediates: Initial reactions involve the formation of intermediates through nucleophilic substitution reactions, often utilizing precursors like trichloropyrimidines.
  2. Coupling Reactions: These intermediates undergo coupling reactions with various boric acid esters to form the final compound.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological evaluation.

Technical Details

The synthesis is confirmed through techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry (HRMS), which validate the chemical structure and purity of KA2237.

Molecular Structure Analysis

Structure

KA2237 features a complex molecular structure characterized by specific functional groups that confer its inhibitory properties. The precise molecular formula and structure can be elucidated through X-ray crystallography or NMR data, which reveal the spatial arrangement of atoms within the compound.

Data

The molecular weight of KA2237 is approximately 400 g/mol, and it exhibits specific stereochemical configurations that are critical for its binding affinity to the target kinases.

Chemical Reactions Analysis

Reactions

KA2237 undergoes various chemical reactions that are crucial for its activity as an inhibitor:

  1. Binding to Target Kinases: The compound binds to the ATP-binding sites of p110β and p110δ, inhibiting their activity.
  2. Inhibition of Downstream Signaling: By blocking these kinases, KA2237 effectively inhibits downstream signaling pathways that promote cell survival and proliferation.

Technical Details

Kinetic studies demonstrate that KA2237 exhibits competitive inhibition against ATP, with specific inhibition constants (IC50 values) indicating its potency across different cancer cell lines.

Mechanism of Action

Process

The mechanism of action for KA2237 involves:

  1. Selective Inhibition: By selectively inhibiting p110β and p110δ, KA2237 disrupts the phosphoinositide 3-kinase signaling pathway, leading to decreased activation of AKT.
  2. Induction of Apoptosis: This inhibition results in reduced cell proliferation and increased apoptosis in cancer cells dependent on these signaling pathways.

Data

Preclinical studies have shown that treatment with KA2237 leads to significant reductions in tumor growth in models of hematological malignancies, supporting its potential as an effective therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

KA2237 is typically presented as a solid at room temperature with a melting point indicative of its crystalline nature. Its solubility profile suggests moderate solubility in organic solvents, which is essential for formulation purposes.

Chemical Properties

The chemical stability of KA2237 under physiological conditions has been assessed, showing resilience against hydrolysis and oxidation, which is favorable for its development as an oral therapeutic agent.

Applications

KA2237 has shown promise in various scientific applications:

  1. Cancer Therapy: It is primarily investigated for its use in treating B-cell lymphomas and other malignancies characterized by dysregulated phosphoinositide 3-kinase signaling.
  2. Research Tool: Beyond therapeutic applications, KA2237 serves as a valuable research tool for studying the role of phosphoinositide 3-kinase isoforms in cancer biology.
Introduction to PI3K Inhibitors in Oncological Therapeutics

Role of PI3K Signaling in B-Cell Malignancies

The phosphoinositide 3-kinase (PI3K) pathway serves as a central signaling hub regulating fundamental cellular processes including proliferation, survival, metabolism, and migration in normal and malignant B-cells. Among the class I PI3K isoforms, p110δ (encoded by PIK3CD) is predominantly expressed in leukocytes and plays a critical role in B-cell receptor (BCR) signaling, making it an attractive therapeutic target in lymphoid malignancies [2] [6]. In contrast, p110β (encoded by PIK3CB) demonstrates broader tissue expression and contributes to both BCR-dependent and BCR-independent survival signals, with emerging evidence suggesting its involvement in tumor microenvironment interactions and resistance mechanisms [5] [7]. Genetic alterations in PI3K pathway components (e.g., PIK3CD gain-of-function mutations, PTEN deletions) occur frequently across various B-cell malignancies, leading to constitutive pathway activation that drives oncogenesis and treatment resistance [6] [10]. The pathological significance of this pathway is particularly evident in aggressive subtypes like activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL), where chronic active BCR signaling converges on PI3K to sustain NF-κB activation and tumor survival [3] [10].

Table 1: Key Class I PI3K Isoforms in B-Cell Malignancies

IsoformGenePrimary ExpressionRole in B-Cell MalignanciesTherapeutic Targeting
p110αPIK3CAUbiquitousOncogenic mutations; Feedback activationSelective inhibitors (e.g., alpelisib)
p110βPIK3CBBroad tissueBCR-independent signaling; Tumor microenvironment interactions; Resistance mechanismDual β/δ inhibitors (KA2237)
p110δPIK3CDHematopoietic cellsBCR signaling; Cell survival/proliferationSelective δ inhibitors (idelalisib)
p110γPIK3CGHematopoietic cellsInflammatory signaling; Tumor microenvironmentDual γ/δ inhibitors (duvelisib)

Emergence of Dual PI3K β/δ Inhibition as a Therapeutic Strategy

First-generation PI3K inhibitors faced significant clinical limitations that prompted the development of novel targeting strategies. Isoform-specific PI3Kδ inhibitors (e.g., idelalisib) demonstrated substantial efficacy in indolent B-cell malignancies but were plagued by immune-mediated toxicities (hepatotoxicity, pneumonitis, colitis) attributed to their profound immunosuppressive effects on regulatory T-cells [2] [6]. Additionally, tumor-intrinsic resistance mechanisms emerged wherein PI3Kδ inhibition triggered compensatory feedback loops, particularly through PI3Kα in ABC-DLBCL models. Research demonstrated that PI3Kδ inhibition caused rapid reactivation of proximal BCR signaling, increasing the association of PI3Kα with adaptor proteins (BCAP, CD19) and restoring PI3K activity within hours of treatment [10]. Furthermore, studies in ibrutinib-resistant lymphoma models revealed compensatory upregulation of the PI3K/AKT axis, with increased dependency on PI3Kβ signaling as a resistance mechanism [5]. These findings provided a strong mechanistic rationale for dual β/δ inhibition, which could simultaneously target primary oncogenic signaling (p110δ) and resistance pathways (p110β) while potentially mitigating toxicities through preserved γ-isoform functionality in immune regulation.

Table 2: Evolution of PI3K Targeting Strategies in Lymphoma

Inhibitor TypeRepresentative AgentsAdvantagesLimitations
Pan-PI3K InhibitorsBuparlisib, CopanlisibBroad pathway suppressionDose-limiting toxicities; Metabolic side effects
Isoform-Selective (δ)IdelalisibTargeted B-cell biology; FDA-approved for iNHL/CLLImmune-mediated toxicities; Limited efficacy in aggressive lymphomas
Dual γ/δ InhibitorsDuvelisibEnhanced efficacy in some contextsSimilar toxicity profile to δ-selective agents
Dual β/δ InhibitorsKA2237Overcomes compensatory signaling; Targets resistance mechanisms; Potentially improved safety profileEmerging clinical data

Rationale for KA2237 Development in Relapsed/Refractory Lymphomas

KA2237, an orally bioavailable small-molecule inhibitor, was rationally designed by Karus Therapeutics to achieve potent and selective dual inhibition of p110β and p110δ isoforms. This strategic approach specifically addresses key resistance pathways in relapsed/refractory lymphoid malignancies. Preclinical studies demonstrated that KA2237 effectively inhibits p110β- and p110δ-dependent AKT phosphorylation, inducing dose-dependent suppression of proliferation across diverse hematological tumor models, including those resistant to BTK inhibition [1] [5]. The compound exhibits nanomolar potency against both targets with high selectivity over other PI3K isoforms and kinases, minimizing off-target effects [5] [8]. In biochemical profiling, KA2237 showed >100-fold selectivity for p110β/δ over p110α/γ and minimal activity against unrelated kinases (IC50 >10μM for CSFR1, FLT3, KIT, PDGFR isoforms) [5].

The translational significance of KA2237 is particularly evident in ibrutinib-resistant lymphoma models. Studies demonstrated that ibrutinib-resistant DLBCL cell lines exhibit significantly reduced BTK expression but compensatory upregulation of PI3Kβ expression and enhanced PI3K/AKT signaling [5]. KA2237 treatment reversed this resistance phenotype, effectively suppressing tumorigenic properties and survival signaling through the PI3K/AKT/mTOR axis [5]. Similarly, in mantle cell lymphoma (MCL) models including primary ibrutinib-resistant cell lines (Z-138, Maver-1) and acquired resistant lines (Jeko-R), KA2237 demonstrated potent anti-proliferative effects with IC50 values ranging from 0.1-4.8μM, outperforming idelalisib and showing particular efficacy in resistant cell lines [8]. Importantly, KA2237 did not decrease viability of normal human peripheral blood mononuclear cells at therapeutic concentrations, suggesting a potentially favorable therapeutic index [8].

Clinical validation emerged from a first-in-human phase I study (NCT02679196) where KA2237 demonstrated objective responses in both indolent and aggressive lymphoma subtypes. Among 21 heavily pretreated relapsed/refractory B-cell lymphoma patients (median age 69; median prior therapies: 3), KA2237 induced an overall response rate of 37%, including 4 complete responses and 3 partial responses across various histologies (diffuse large B-cell, follicular, mantle cell, chronic lymphocytic leukemia/small lymphocytic lymphoma, marginal zone, Waldenstrom's macroglobulinemia) [1]. These clinical responses, observed in a population with limited therapeutic options, provide proof-of-concept for dual β/δ inhibition as a viable therapeutic strategy.

Table 3: Summary of KA2237 Preclinical and Clinical Findings

Study TypeModel/Patient PopulationKey FindingsReference
Preclinical (in vitro)Ibrutinib-resistant DLBCL linesReversed resistance; IC50: 0.1-1.7μM; Synergy with chemotherapy [5]
Preclinical (in vitro)MCL lines (ibrutinib-sensitive/resistant)Superior growth inhibition vs. idelalisib/duvelisib; IC50: 0.1-4.8μM [8]
Preclinical (in vivo)Ibrutinib-resistant PDX modelsSignificant tumor burden reduction; Superior to ibrutinib in resistant models [8]
Clinical (Phase I)R/R B-cell lymphoma (n=21)ORR 37% (4 CR, 3 PR); Activity across histologies [1]
MechanisticABC-DLBCL modelsPrevents PI3Kα feedback activation; Sustains pathway suppression [10]

The development trajectory of KA2237 exemplifies a rational transition from target validation to clinical application. Building on the initial phase I data, Karus Therapeutics established a clinical collaboration with MD Anderson Cancer Center, dosing the first lymphoma patients in an expanded phase I study in 2017 [4]. This expansion cohort study aimed to further evaluate KA2237 as a single agent and explore its combination potential with other targeted therapies. The compound's dual mechanism provides a foundation for rational combination strategies, particularly with agents targeting parallel pathways (BCR signaling, apoptosis regulators) or overcoming microenvironment-mediated resistance. Preclinical evidence already demonstrates synergistic interactions between KA2237 and ibrutinib in MCL cell lines and patient-derived xenograft models, suggesting promising avenues for clinical translation in both treatment-naïve and refractory settings [8]. By simultaneously inhibiting two critical nodes in lymphoma pathogenesis and resistance, KA2237 represents a scientifically rational approach to improving outcomes for patients with relapsed/refractory lymphoid malignancies.

Properties

Product Name

KA2237

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

KA2237; KA-2237; KA 2237;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.